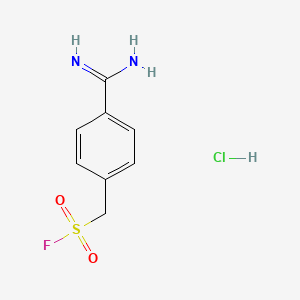

p-APMSF hydrochloride

描述

属性

IUPAC Name |

(4-carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S.ClH/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLLRHIUKOJXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585071 | |

| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-88-8 | |

| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74938-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 727369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APMSF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Carbamimidoylphenyl)methanesulfonyl fluoride;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanesulfonyl fluoride, 4-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-APMSF Hydrochloride: A Technical Guide to its Mechanism of Action as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-APMSF (p-Amidinophenylmethylsulfonyl fluoride) hydrochloride is a potent and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action involves the covalent modification of the active site serine residue, effectively and permanently disabling the enzyme's catalytic activity. This technical guide provides an in-depth exploration of p-APMSF's mechanism of action, quantitative inhibition data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action

p-APMSF is classified as an active-site-directed irreversible inhibitor. Its specificity is dictated by the p-amidinophenyl group, which mimics the side chains of arginine and lysine, the preferred substrates for trypsin-like serine proteases.[1][2] This structural feature guides the inhibitor to the enzyme's substrate-binding pocket (S1 pocket).

Once positioned within the active site, the highly reactive sulfonyl fluoride (B91410) moiety of p-APMSF is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser195 in trypsin). This results in the formation of a stable sulfonyl-enzyme covalent bond and the displacement of the fluoride ion. This covalent modification of the active site serine residue is essentially irreversible, leading to the permanent inactivation of the enzyme.[1][2][3] The inhibitory activity of p-APMSF has been shown to be approximately 1000-fold greater than that of the more general serine protease inhibitor, PMSF (phenylmethylsulfonyl fluoride).

Signaling Pathway Diagram

Caption: Mechanism of p-APMSF Inhibition of Serine Proteases.

Quantitative Inhibition Data

p-APMSF exhibits potent inhibition against a range of trypsin-like serine proteases. The inhibition constant (Ki) values for several key enzymes are summarized in the table below.

| Enzyme | Source | Ki (µM) | Molar Excess for Complete Inhibition | Reference(s) |

| Trypsin | Bovine | 1.02 | Equimolar | [2][4] |

| Thrombin | Human | 1.18 | Equimolar | [2][4] |

| Plasmin | Bovine | 1.5 | 5- to 10-fold | [2][4] |

| Factor Xa | Bovine | 1.54 | 5- to 10-fold | [2][4] |

| C1r | Human | 1-2 | 5- to 10-fold | |

| C1s | Human | 1-2 | 5- to 10-fold |

Note: p-APMSF shows selectivity for trypsin-like serine proteases and does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase, even at large molar excesses.[2][4]

Experimental Protocols

The following provides a generalized methodology for determining the inhibition of a serine protease by p-APMSF hydrochloride. Specific concentrations and incubation times may need to be optimized for the particular enzyme and substrate being investigated.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin)

-

This compound stock solution (e.g., in DMSO or water)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or PBS at a physiological pH)

-

Microplate reader

General Protocol for Inhibition Assay:

-

Enzyme Preparation: Prepare a working solution of the serine protease in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.

-

Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer.

-

Incubation: In a microplate well, pre-incubate the serine protease with varying concentrations of p-APMSF (or buffer as a control) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the specific chromogenic or fluorogenic substrate to each well.

-

Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities (rates) from the linear portion of the progress curves. Calculate the percentage of inhibition for each p-APMSF concentration relative to the control (no inhibitor). The inhibition constant (Ki) can then be determined by non-linear regression analysis of the inhibition data.

Experimental Workflow Diagram

Caption: General workflow for a serine protease inhibition assay.

Conclusion

This compound is a valuable tool for researchers studying the function and regulation of trypsin-like serine proteases. Its high potency, specificity, and irreversible mechanism of action make it an effective inhibitor for in vitro studies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the effective application of p-APMSF in a research setting.

References

p-APMSF Hydrochloride: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core properties, mechanism of action, and experimental applications of p-APMSF hydrochloride, a potent and irreversible inhibitor of serine proteases.

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride, commonly known as this compound, is a highly effective and specific irreversible inhibitor of serine proteases.[1] Its unique reactivity makes it a valuable tool in a wide range of research applications, particularly in studies involving blood coagulation, the complement system, and general proteolytic activity.[2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, quantitative inhibitor data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] It is an alternative to other serine protease inhibitors like Diisopropylfluorophosphate (DFP) and Phenylmethylsulfonyl fluoride (PMSF), offering the advantages of being a water-soluble powder, which facilitates its handling and use in aqueous experimental systems.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₉FN₂O₂S・HCl | [2] |

| Molecular Weight | 252.69 g/mol | [2] |

| CAS Number | 74938-88-8 | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Water (25 mg/mL), DMSO (50 mg/mL) | [3] |

| Storage | Store at -20°C | [2] |

Mechanism of Action

This compound is classified as a mechanism-based inhibitor, also known as a suicide inhibitor. It irreversibly binds to the active site of serine proteases, leading to the formation of a stable covalent bond and the complete inactivation of the enzyme.[1] The inhibitor demonstrates a strong specificity for proteases that cleave substrates after positively charged amino acid residues, namely arginine and lysine.[1]

The mechanism of inhibition involves the sulfonyl fluoride moiety of p-APMSF, which is highly reactive towards the hydroxyl group of the active site serine residue within the catalytic triad (B1167595) of the protease. This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the enzyme catalytically inactive.

Figure 1: Mechanism of p-APMSF Inhibition.

Quantitative Inhibitor Data

This compound exhibits potent inhibitory activity against a range of trypsin-like serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with lower values indicating stronger inhibition.

| Enzyme | Species | Ki (μM) | Reference |

| Trypsin | Bovine | 1.02 | [1] |

| Thrombin | Human | 1.18 | [1] |

| Plasmin | Bovine | 1.5 | [1] |

| Factor Xa | Bovine | 1.54 | [1] |

| C1r | Human | 1-2 | [1] |

| C1s | Human | 1-2 | [1] |

Selectivity: this compound is highly selective for trypsin-like serine proteases. It shows little to no inhibitory activity against other classes of proteases, such as chymotrypsin, or other enzymes like acetylcholinesterase.[1]

Stability: The stability of this compound in aqueous solutions is pH-dependent. It is important to prepare fresh solutions immediately before use, as the compound has a limited half-life in solution.[3]

| pH | Half-life (t½) |

| 6.0 | 20 minutes |

| 7.0 | 6 minutes |

| 8.0 | 1 millisecond |

Experimental Protocols

Preparation of Stock Solutions

Due to its limited stability in aqueous solutions, it is crucial to prepare this compound stock solutions fresh before each experiment.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water

-

Microcentrifuge tubes

Procedure:

-

Weigh the required amount of this compound powder in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or sterile, deionized water to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Keep the stock solution on ice and use it immediately.

Inhibition of Serine Protease Activity in Cell Lysates

This protocol describes the use of this compound to prevent proteolytic degradation during the preparation of cell lysates for downstream applications such as Western blotting.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer)

-

This compound stock solution (e.g., 100 mM)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer to the dish. Immediately before adding the lysis buffer, supplement it with this compound to a final concentration of 1 mM.

-

Use a cell scraper to gently collect the cell lysate.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

The lysate is now ready for protein quantification and subsequent analysis.

Figure 2: Cell Lysate Preparation Workflow.

In Vitro Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

-

In a 96-well microplate, add the purified serine protease to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance of the wells at the appropriate wavelength using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes).

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Research

This compound is a versatile tool with applications in various research areas:

-

Blood Coagulation Cascade: Due to its potent inhibition of thrombin and Factor Xa, p-APMSF is widely used to study the intricate mechanisms of the blood coagulation cascade.[2] It can be used to block specific steps in the cascade to elucidate the function of individual clotting factors.

References

An In-Depth Technical Guide to p-APMSF: Structure, Chemical Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF), a widely utilized irreversible inhibitor of serine proteases. This document details its chemical structure, key physicochemical properties, mechanism of action, and provides detailed experimental protocols for its use in research and drug development settings.

Chemical Structure and Properties

p-APMSF, also known as (p-Amidinophenyl)methanesulfonyl fluoride, is a synthetic small molecule that serves as a potent and specific inhibitor of serine proteases that recognize and cleave substrates after arginine or lysine (B10760008) residues.

Chemical Structure:

Figure 1: Chemical structure of (4-Amidinophenyl)methanesulfonyl fluoride hydrochloride (p-APMSF).

Physicochemical Properties:

The following table summarizes the key chemical and physical properties of p-APMSF hydrochloride.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉FN₂O₂S · HCl | [1][2] |

| Molecular Weight | 252.69 g/mol | [1][2] |

| CAS Number | 74938-88-8 | [1][2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 190-191 °C | [3] |

| Solubility | Water: 25 mg/mLDMSO: 50 mg/mL | [2][3] |

| Storage | Store at -20°C | [3] |

Stability:

p-APMSF is unstable in aqueous solutions, with its stability being pH-dependent. Stock solutions should be prepared fresh before use. The half-life of p-APMSF in aqueous buffer is approximately 6 minutes at pH 7.0.[3]

Mechanism of Action

p-APMSF is an irreversible inhibitor that specifically targets the active site of serine proteases. Its mechanism of action involves a two-step process:

-

Binding: The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of target serine proteases.

-

Covalent Modification: Once bound, the highly reactive sulfonyl fluoride moiety of p-APMSF is positioned in close proximity to the catalytic serine residue in the enzyme's active site. The sulfonyl fluoride then reacts with the hydroxyl group of the serine, forming a stable, covalent sulfonyl-enzyme bond. This covalent modification permanently inactivates the enzyme.[4]

This targeted inactivation makes p-APMSF a highly specific and potent tool for studying the function of trypsin-like serine proteases.

References

- 1. Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

Substrate Specificity of p-APMSF Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the substrate specificity of p-(Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl). p-APMSF is a potent, irreversible inhibitor of a specific class of serine proteases, namely those that exhibit a preference for cleaving substrates at the carboxyl side of positively charged amino acid residues such as arginine and lysine (B10760008). Its unique reactivity and specificity make it a valuable tool in protease research and a potential starting point for therapeutic inhibitor design. This document details the inhibitory profile of p-APMSF against various proteases, provides relevant experimental protocols for its characterization, and visualizes its interactions within key physiological signaling pathways.

Introduction to p-APMSF Hydrochloride

This compound is a synthetic serine protease inhibitor that functions as an active site-directed covalent modifier. The molecule's structure, featuring a p-amidinophenyl group, mimics the side chains of arginine and lysine, directing the inhibitor to the substrate-binding pocket of trypsin-like serine proteases. The highly reactive sulfonyl fluoride moiety then forms a stable, covalent bond with the active site serine residue, leading to irreversible inhibition.[1][2] This mechanism of action is significantly more potent and specific compared to the more general serine protease inhibitor, phenylmethylsulfonyl fluoride (PMSF).

Quantitative Inhibitory Profile

The substrate specificity of p-APMSF is best understood through its inhibition constants (Ki) for various enzymes. A lower Ki value indicates a higher binding affinity and more potent inhibition. The following table summarizes the known inhibitory activity of p-APMSF against a panel of serine proteases.

| Target Protease | Enzyme Source | Ki (μM) | Specificity Notes | Reference |

| Trypsin | Bovine | 1.02 | Strong inhibition | [3][4] |

| Thrombin | Human | 1.18 | Strong inhibition | [3][4] |

| Plasmin | Bovine/Human | 1.5 | Strong inhibition | [3][4] |

| Factor Xa | Bovine | 1.54 | Strong inhibition | [3][4] |

| C1r | Human | 1-2 | Strong inhibition | [1][2] |

| C1s | Human | 1-2 | Strong inhibition | [1][2] |

| Chymotrypsin | Bovine | No significant inhibition | Highly selective over chymotrypsin | [1][2][3][4] |

| Acetylcholinesterase | Not applicable | No significant inhibition | Not a target | [1][2][3][4] |

Mechanism of Action and Specificity

p-APMSF is classified as a mechanism-based inhibitor. Its specificity is primarily driven by the interaction of its p-amidinophenyl group with the S1 binding pocket of target proteases. Trypsin-like serine proteases possess a deep S1 pocket with an aspartic acid residue at the bottom, which forms a salt bridge with the positively charged side chains of arginine or lysine substrates. The amidino group of p-APMSF effectively mimics this interaction, leading to its specific binding to this class of proteases.

In contrast, chymotrypsin, which prefers bulky hydrophobic residues, has a shallower, more hydrophobic S1 pocket and is therefore not a target for p-APMSF. This high degree of selectivity is a key advantage of p-APMSF in studies where the specific inhibition of trypsin-like serine proteases is desired without affecting other classes of proteases.

Experimental Protocols

General Materials and Reagents

-

Buffer: 50 mM Tris-HCl, pH 7.5-8.0, containing 100 mM NaCl and 10 mM CaCl2. The exact pH and ionic strength should be optimized for each specific protease.

-

Target Protease: Purified enzyme (e.g., bovine trypsin, human thrombin) of known concentration and activity.

-

Chromogenic or Fluorogenic Substrate: A substrate specific for the target protease that releases a detectable product upon cleavage (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

This compound Stock Solution: A concentrated stock solution (e.g., 10 mM) prepared in a suitable solvent such as water or DMSO. Serial dilutions are then made in the assay buffer.

-

Microplate Reader or Spectrophotometer: To measure the absorbance or fluorescence of the product formed.

-

96-well plates or cuvettes.

General Procedure for Determining Inhibition Constant (Ki)

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the target protease to varying concentrations of p-APMSF. Include a control with no inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the covalent modification to occur.

-

Initiation of Reaction: Add the chromogenic or fluorogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the remaining active enzyme concentration.

-

Data Analysis:

-

Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

For an irreversible inhibitor, the apparent first-order rate constant of inactivation (k_obs) can be determined at each inhibitor concentration.

-

The inhibition constant (Ki) and the maximal rate of inactivation (kinact) can be determined by plotting k_obs against the inhibitor concentration.

-

Visualization of p-APMSF in Biological Pathways

The serine proteases targeted by p-APMSF are key players in several critical physiological signaling cascades. The following diagrams, generated using the DOT language, illustrate the points of inhibition by p-APMSF in these pathways.

Blood Coagulation Cascade

The coagulation cascade is a series of proteolytic events leading to the formation of a fibrin (B1330869) clot. Thrombin and Factor Xa are central to this process.

Classical Complement Pathway

The classical complement pathway is a component of the innate immune system that is activated by antibody-antigen complexes. C1r and C1s are the initial serine proteases in this cascade.

Urokinase-Plasminogen Activation System

The activation of plasminogen to plasmin by urokinase-type plasminogen activator (uPA) is crucial for fibrinolysis and tissue remodeling. Plasmin is a direct target of p-APMSF.

Experimental Workflow for Determining Inhibitor Specificity

The following diagram illustrates a typical workflow for characterizing the specificity of a protease inhibitor like p-APMSF.

Conclusion

This compound is a highly specific and potent irreversible inhibitor of trypsin-like serine proteases. Its substrate specificity is well-defined, with strong inhibitory activity against key enzymes in the coagulation, complement, and fibrinolytic systems, and a notable lack of activity against other classes of proteases such as chymotrypsin. This well-characterized profile makes p-APMSF an indispensable tool for researchers studying the roles of these proteases in health and disease, and provides a valuable chemical scaffold for the development of novel therapeutic agents.

References

An In-depth Technical Guide to p-APMSF Hydrochloride: A Potent Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-APMSF hydrochloride (p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride), a critical tool in serine protease research. We will delve into its core properties, mechanism of action, and practical applications, offering detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.

Core Properties of this compound

This compound is a highly specific and irreversible inhibitor of trypsin-like serine proteases. Its chemical structure features a reactive sulfonyl fluoride group that covalently modifies the active site serine residue of target enzymes. The presence of a p-amidinophenyl group directs its specificity towards proteases that cleave after positively charged amino acid residues like arginine and lysine.

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 252.69 g/mol | |

| Molecular Formula | C₈H₉FN₂O₂S · HCl | |

| CAS Number | 74938-88-8 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water (25 mg/mL) and DMSO (50 mg/mL). | |

| Storage | Store at -20°C. Stock solutions in water can be aliquoted and stored at -20°C. | |

| pH-dependent Stability | Half-life (t½) in aqueous buffer: 6 minutes at pH 7.0. |

Inhibitory Activity

p-APMSF is known for its potent and selective inhibition of a range of serine proteases. The inhibition constant (Ki) values for several key enzymes are presented below.

| Target Enzyme | Ki (μM) | Reference |

| Bovine Trypsin | 1.02 | |

| Human Thrombin | 1.18 | |

| Bovine Plasmin | 1.5 | |

| Bovine Factor Xa | 1.54 |

Mechanism of Action: Irreversible Inhibition

The inhibitory mechanism of p-APMSF involves a two-step process. Initially, the amidinophenyl group directs the inhibitor to the substrate-binding pocket of the target serine protease. This is followed by the nucleophilic attack of the active site serine hydroxyl group on the sulfonyl fluoride moiety. This reaction results in the formation of a stable, covalent sulfonyl-enzyme bond, leading to the irreversible inactivation of the protease.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established protocols in the field.

Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of p-APMSF for use in inhibition assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Weigh the desired amount of this compound in a sterile microcentrifuge tube.

-

To prepare a 50 mM stock solution in DMSO, add the appropriate volume of anhydrous DMSO. For a 50 mM aqueous stock, use sterile deionized water.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. It is recommended to use a freshly prepared solution for optimal activity, as the compound has a short half-life in aqueous solutions at neutral pH.

Serine Protease Inhibition Assay

Objective: To determine the inhibitory potency of p-APMSF against a target serine protease using a chromogenic or fluorogenic substrate.

Materials:

-

Target serine protease (e.g., trypsin, thrombin)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

In a 96-well microplate, add a fixed concentration of the target serine protease to each well.

-

Add the different concentrations of the p-APMSF dilutions to the wells containing the enzyme. Include a control well with the enzyme and buffer only (no inhibitor).

-

Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to occur.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a specific time course.

-

The rate of substrate hydrolysis is proportional to the residual enzyme activity.

-

Plot the percentage of inhibition against the logarithm of the p-APMSF concentration to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological contexts of p-APMSF action, the following diagrams have been generated using the DOT language.

General Experimental Workflow for Serine Protease Inhibition

Caption: A generalized workflow for determining the inhibitory activity of p-APMSF against a serine protease.

Inhibition of Protease-Activated Receptor (PAR) Signaling

Caption: p-APMSF inhibits thrombin, preventing the cleavage and activation of PAR1 and subsequent downstream signaling.

Conclusion

This compound remains an invaluable tool for researchers studying the roles of serine proteases in various physiological and pathological processes. Its high specificity and irreversible mode of action make it ideal for elucidating the functions of these enzymes in complex biological systems. The information and protocols provided in this guide are intended to support the effective and accurate use of this compound in your research endeavors.

solubility of p-APMSF in water and DMSO

An In-depth Technical Guide on the Solubility of p-APMSF in Water and DMSO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of p-APMSF (4-Amidinophenylmethanesulfonylfluoride hydrochloride), a critical parameter for its effective use in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development who utilize p-APMSF as a serine protease inhibitor.

Physicochemical Properties of p-APMSF

p-APMSF, also known as (p-Amidinophenyl)methanesulfonyl Fluoride, is an irreversible inhibitor of serine proteases.[1][2] Its hydrochloride salt is a white to slightly yellow crystalline solid.[3]

| Property | Value |

| Synonyms | (p-Amidinophenyl)methanesulfonyl Fluoride, para-APMSF[1][4] |

| Molecular Formula | C₈H₉FN₂O₂S • HCl[1] |

| Formula Weight | 252.7 g/mol [1] |

| CAS Number | 74938-88-8[1] |

Solubility Data

The solubility of p-APMSF is a key factor in the preparation of stock solutions for various biochemical and cellular assays.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Water | 25 mg/mL[1] | 98.94 mM[4][5] | Sonication may be recommended to facilitate dissolution.[5] |

| DMSO | 50 mg/mL[1][5][6] | 197.87 mM[5] | Sonication may be recommended to facilitate dissolution.[5] |

Solution Stability and Handling

A crucial aspect of working with p-APMSF is its limited stability in aqueous solutions, which is pH-dependent. The half-life of p-APMSF is approximately 20 minutes at pH 6.0, 6 minutes at pH 7.0, and significantly shorter at pH 8.0. Therefore, it is strongly recommended to prepare aqueous solutions immediately before use. Stock solutions in DMSO are more stable and can be stored for longer periods at -20°C or -80°C.[2][5] When stored properly as a dry solid, p-APMSF is stable for at least four years.[1]

Experimental Protocol for Solubility Determination

Objective: To determine the maximum concentration of p-APMSF that can be dissolved in water and DMSO.

Materials:

-

p-APMSF hydrochloride powder

-

Deionized water

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated analytical balance

-

Microcentrifuge tubes

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a specific amount of p-APMSF powder into a series of microcentrifuge tubes.

-

Add a precise volume of the solvent (water or DMSO) to each tube to create a range of concentrations, some of which are expected to be supersaturated.

-

-

Equilibration:

-

Vortex the tubes vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature) to facilitate dissolution.

-

Allow the solutions to equilibrate for an extended period (e.g., 24 hours) to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Undissolved Solid:

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for a sufficient time (e.g., 15-30 minutes) to pellet any undissolved solid.

-

-

Quantification of Dissolved Compound:

-

Carefully collect the supernatant without disturbing the pellet.

-

Prepare a series of dilutions of the supernatant.

-

Analyze the concentration of p-APMSF in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax of 232 nm) or High-Performance Liquid Chromatography (HPLC).[1]

-

Construct a standard curve using known concentrations of p-APMSF to accurately determine the concentration in the experimental samples.

-

-

Data Analysis:

-

The highest concentration at which no solid precipitate is observed after equilibration is considered the solubility of p-APMSF in that solvent under the tested conditions.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 74938-88-8・(p-Amidinophenyl)methanesulfonyl Fluoride Hydrochloride・015-26333・019-26331[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. medkoo.com [medkoo.com]

- 5. p-APMSF (hydrochloride) | TargetMol [targetmol.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Stability of p-APMSF at Different pH Values: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF), a critical irreversible inhibitor of trypsin-like serine proteases. Understanding the pH-dependent stability of p-APMSF is paramount for its effective use in experimental settings and for the development of potential therapeutic agents. This document outlines quantitative stability data, detailed experimental protocols for assessing stability, and visual representations of its mechanism of action and experimental workflows.

Core Data: pH-Dependent Stability of p-APMSF

The stability of p-APMSF in aqueous solutions is highly dependent on the pH. The compound undergoes hydrolysis, which leads to a loss of its inhibitory activity. The rate of this degradation increases significantly with an increase in pH.[1]

Table 1: Half-life of p-APMSF at Various pH Values

| pH Value | Half-life (t½) |

| 6.0 | 20 minutes |

| 7.0 | 6 minutes |

| 8.0 | 1 millisecond |

This data underscores the critical need to prepare p-APMSF solutions immediately before use, particularly in neutral to alkaline buffers.

Mechanism of Action: Irreversible Inhibition of Serine Proteases

p-APMSF is a specific, irreversible inhibitor of serine proteases that exhibit substrate specificity for positively charged amino acid residues like lysine (B10760008) and arginine.[2] Its inhibitory activity is the result of its interaction with the active site serine residue of the protease.[2] In equimolar concentrations, p-APMSF can cause immediate and complete irreversible inhibition of enzymes like bovine trypsin and human thrombin.[2] For other proteases such as bovine Factor Xa, human plasmin, human C1-r, and human C1-s, a 5- to 10-fold molar excess of p-APMSF is required for complete irreversible inhibition.[2]

Caption: Mechanism of p-APMSF inhibition of serine proteases.

Experimental Protocols for Stability Assessment

Determining the stability of p-APMSF at various pH values is crucial for accurate and reproducible experimental results. Below are detailed methodologies for assessing its stability, primarily through High-Performance Liquid Chromatography (HPLC) and enzymatic activity assays.

I. Stability Assessment using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method directly measures the degradation of the p-APMSF molecule over time.

A. Materials and Reagents:

-

p-APMSF hydrochloride

-

A series of buffers with overlapping pH ranges (e.g., acetate (B1210297) for pH 4-5.5, phosphate (B84403) for pH 6-7.5, Tris-HCl for pH 8-9)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

RP-HPLC system with a C18 column and a UV detector

B. Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 7.5, 8, and 9). Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment.

-

Preparation of p-APMSF Stock Solution: Prepare a concentrated stock solution of p-APMSF in an anhydrous solvent such as ethanol (B145695) or isopropanol. Stock solutions should be prepared fresh.

-

Initiation of Degradation Study:

-

For each pH value, dilute the p-APMSF stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 1 mM).

-

Maintain the solutions at a constant temperature (e.g., 25°C).

-

-

Time-Course Sampling:

-

At designated time points (e.g., 0, 5, 10, 20, 30, 60 minutes for pH 6 and 7; and more frequent intervals for higher pH values), withdraw an aliquot of the reaction mixture.

-

Immediately quench the degradation by diluting the aliquot in the mobile phase or a suitable acidic solution to stabilize the remaining p-APMSF.

-

-

HPLC Analysis:

-

Inject the quenched samples into the HPLC system.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the intact p-APMSF from its degradation products.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 232 nm).

-

-

Data Analysis:

-

Quantify the peak area of the intact p-APMSF at each time point.

-

Plot the natural logarithm of the p-APMSF concentration (or peak area) versus time.

-

The slope of the resulting linear regression will be the negative of the degradation rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

II. Stability Assessment using an Enzymatic Activity Assay

This method indirectly measures the stability of p-APMSF by quantifying its remaining ability to inhibit a target serine protease.

A. Materials and Reagents:

-

This compound

-

A target serine protease (e.g., trypsin)

-

A chromogenic or fluorogenic substrate for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

A series of buffers at the desired pH values

-

A microplate reader capable of measuring absorbance or fluorescence

B. Protocol:

-

Preparation of Solutions: Prepare solutions of the enzyme, substrate, and p-APMSF in the appropriate buffers.

-

Pre-incubation of p-APMSF:

-

For each pH to be tested, incubate a solution of p-APMSF in the corresponding buffer at a constant temperature.

-

-

Time-Course Inhibition Assay:

-

At various time points during the pre-incubation, take an aliquot of the p-APMSF solution.

-

Add this aliquot to a reaction mixture containing the target protease and allow it to incubate for a specific period to allow for inhibition.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Measurement of Enzyme Activity:

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of this change is proportional to the remaining enzyme activity.

-

-

Data Analysis:

-

Calculate the residual activity of the enzyme at each p-APMSF pre-incubation time point.

-

Plot the percentage of remaining p-APMSF inhibitory capacity versus the pre-incubation time.

-

From this plot, determine the time it takes for the inhibitory capacity to decrease by 50%, which corresponds to the half-life of p-APMSF at that pH.

-

Caption: Experimental workflow for determining p-APMSF stability.

Conclusion

The data and protocols presented in this guide highlight the significant impact of pH on the stability of p-APMSF. Researchers and drug development professionals must consider its rapid degradation, especially at neutral and alkaline pH, to ensure its effective and reliable use. The provided experimental workflows offer robust methods for independently verifying the stability of p-APMSF under specific experimental conditions.

References

Discovery and Synthesis of p-Amidinophenylmethanesulfonyl Fluoride (p-APMSF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of p-amidinophenylmethanesulfonyl fluoride (B91410) (p-APMSF), a potent and specific irreversible inhibitor of serine proteases. Detailed experimental protocols for its synthesis and enzymatic inhibition assays are presented, along with a summary of its inhibitory activity against key proteases. The underlying chemical reactions and biological interactions are illustrated through detailed diagrams to facilitate a deeper understanding of this important research tool.

Introduction

p-(Amidinophenyl)methanesulfonyl fluoride, commonly known as p-APMSF, is a highly effective, active-site-directed reagent for the irreversible inhibition of serine proteases, particularly those with a specificity for positively charged amino acid residues like lysine (B10760008) and arginine.[1] Its discovery in 1980 provided researchers with a valuable tool for studying the function and mechanism of this important class of enzymes, which are involved in a wide range of physiological processes, including blood coagulation, digestion, and immunity. Unlike other common serine protease inhibitors such as diisopropyl fluorophosphate (B79755) (DFP) and phenylmethylsulfonyl fluoride (PMSF), p-APMSF exhibits greater specificity and is easier to handle due to its water solubility and solid form. This guide details the foundational work on p-APMSF, providing the necessary technical information for its synthesis and application in a research setting.

Discovery and Inhibitory Spectrum

p-APMSF was first synthesized and characterized by Laura, Robison, and Bing in 1980.[1] Their work demonstrated that p-APMSF is a potent irreversible inhibitor of a class of plasma serine proteases. The inhibitory mechanism involves the sulfonation of the active site serine residue, forming a stable, covalent bond.[1]

The inhibitor shows remarkable specificity. It effectively inhibits trypsin-like serine proteases that cleave after lysine or arginine residues. In contrast, it does not significantly inactivate chymotrypsin (B1334515) or acetylcholinesterase, highlighting its targeted activity.[1]

Quantitative Inhibition Data

The inhibitory potency of p-APMSF is quantified by its inhibition constant (Ki). A summary of the Ki values for various proteases is provided in the table below.

| Enzyme | Source | Ki (μM) | Molar Excess for Complete Inhibition |

| Trypsin | Bovine | 1 - 2 | Equimolar |

| Thrombin | Human | 1 - 2 | Equimolar |

| Factor Xa | Bovine | 1 - 2 | 5-10 fold |

| Plasmin | Human | 1 - 2 | 5-10 fold |

| C1-r | Human | 1 - 2 | 5-10 fold |

| C1-s | Human | 1 - 2 | 5-10 fold |

Data sourced from Laura et al. (1980).[1]

Synthesis of p-APMSF

The synthesis of p-APMSF hydrochloride is a multi-step process starting from p-tolunitrile (B1678323). The overall workflow involves the conversion of the methyl group to a sulfonyl chloride, followed by fluorination and a Pinner reaction to form the amidine group.

Experimental Protocol for Synthesis

Step 1: Synthesis of p-Cyanophenylmethylsulfonyl Chloride

-

In a fume hood, cautiously add p-tolunitrile dropwise to an ice-cold, stirred solution of chlorosulfonic acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of p-Cyanophenylmethylsulfonyl Fluoride

-

Suspend p-cyanophenylmethylsulfonyl chloride in a suitable solvent (e.g., acetonitrile).

-

Add an excess of potassium fluoride.

-

Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Step 3: Synthesis of p-Amidinophenylmethanesulfonyl Fluoride Hydrochloride (Pinner Reaction)

-

Dissolve p-cyanophenylmethylsulfonyl fluoride in a mixture of anhydrous ethanol and a non-polar solvent (e.g., benzene).

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the reaction vessel and allow it to stand at low temperature (e.g., 4 °C) for several days.

-

The resulting imido ester hydrochloride precipitate is collected by filtration and washed with anhydrous ether.

-

The imido ester is then converted to the amidine by treatment with a solution of ammonia in an alcohol (e.g., ethanolic ammonia).

-

The final product, this compound, is collected, washed, and dried.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Expected Analytical Data |

| p-Cyanophenylmethylsulfonyl Chloride | C8H6ClNO2S | 215.66 g/mol | 1H NMR, 13C NMR, IR, Mass Spectrometry |

| p-Cyanophenylmethylsulfonyl Fluoride | C8H6FNO2S | 199.20 g/mol | 1H NMR, 13C NMR, 19F NMR, IR, Mass Spectrometry |

| This compound | C8H10ClFN2O2S | 252.70 g/mol | 1H NMR, 13C NMR, 19F NMR, IR, Elemental Analysis, Mass Spectrometry |

Mechanism of Serine Protease Inhibition

The inhibitory activity of p-APMSF is due to its ability to act as a suicide substrate for serine proteases. The positively charged amidino group of p-APMSF mimics the side chain of arginine or lysine, allowing it to bind specifically to the S1 pocket of the enzyme's active site. The sulfonyl fluoride moiety is then positioned to react with the nucleophilic serine residue in the catalytic triad.

Experimental Protocol for Trypsin Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of p-APMSF against trypsin using a chromogenic substrate.

Materials

-

Trypsin (e.g., bovine pancreatic trypsin)

-

This compound

-

Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)

-

96-well microplate

-

Microplate reader

Procedure

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Prepare a stock solution of p-APMSF in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Set up the assay in a 96-well plate:

-

Control wells: Add trypsin solution and assay buffer.

-

Inhibitor wells: Add trypsin solution and various concentrations of p-APMSF solution.

-

-

Pre-incubate the plate at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to react with the enzyme.

-

Initiate the reaction by adding the chromogenic substrate solution to all wells.

-

Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BApNA) over time using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each concentration of p-APMSF and calculate the IC50 or Ki value.

References

p-APMSF for Studying Trypsin-Like Enzyme Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF), a powerful and specific irreversible inhibitor used in the study of trypsin-like serine proteases. This document details its mechanism of action, presents key kinetic data, and offers detailed experimental protocols for its application in enzyme kinetics and inhibitor screening.

Introduction to p-APMSF and Trypsin-Like Serine Proteases

Trypsin-like serine proteases are a ubiquitous class of enzymes that play crucial roles in a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and the complement system.[1][2][3] These enzymes are characterized by a catalytic triad (B1167595) (Serine, Histidine, Aspartate) in their active site and a specificity pocket (S1 pocket) that preferentially binds to and cleaves peptide bonds C-terminal to basic amino acid residues, namely lysine (B10760008) and arginine.[4]

p-APMSF is a highly effective, active-site-directed, irreversible inhibitor specific for this class of proteases.[5][6] Its design incorporates a benzamidine (B55565) moiety, which mimics the side chains of arginine and lysine, directing the inhibitor to the S1 pocket of trypsin-like enzymes. The sulfonyl fluoride group then covalently modifies the active site serine, leading to irreversible inactivation.[5][7] This specificity makes p-APMSF an invaluable tool for elucidating the function of these enzymes and for screening potential therapeutic inhibitors. Compared to other serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP), p-APMSF exhibits significantly higher inhibitory activity and lower toxicity.[6][8]

Mechanism of Action

The inhibition of trypsin-like enzymes by p-APMSF is a two-step process, characteristic of irreversible inhibitors that form an initial reversible complex before covalent modification.

-

Reversible Binding: The positively charged amidino group of p-APMSF is recognized by the negatively charged aspartate residue at the bottom of the S1 specificity pocket of the trypsin-like enzyme, leading to the formation of a reversible enzyme-inhibitor complex (E-I).

-

Irreversible Inactivation: Once bound, the highly reactive sulfonyl fluoride moiety of p-APMSF is positioned in close proximity to the nucleophilic hydroxyl group of the active site serine residue (Ser195). The serine attacks the sulfur atom, displacing the fluoride ion and forming a stable, covalent sulfonyl-enzyme bond. This effectively and irreversibly inactivates the enzyme.

Quantitative Kinetic Data

p-APMSF has been shown to be a potent inhibitor of a range of trypsin-like serine proteases. The following table summarizes key kinetic parameters. It is important to note that p-APMSF is largely ineffective against serine proteases with different substrate specificities, such as chymotrypsin, and other enzymes like acetylcholinesterase.[5][6]

| Enzyme | Source | Ki (μM) | Molar Excess for Complete Inhibition | Reference |

| Trypsin | Bovine | ~1-2 | 1:1 | [5] |

| Thrombin | Human | ~1-2 | 1:1 | [5] |

| Factor Xa | Bovine | ~1-2 | 5-10 fold | [5] |

| Plasmin | Human | ~1-2 | 5-10 fold | [5] |

| C1r | Human | ~1-2 | 5-10 fold | [5] |

| C1s | Human | ~1-2 | 5-10 fold | [5] |

Note: Ki values are a measure of the initial binding affinity, while the overall inhibitory potency of an irreversible inhibitor is often expressed as the second-order rate constant (kinact/Ki). The molar excess indicates the amount of p-APMSF required for complete and immediate inhibition.

Experimental Protocols

Handling and Stability of p-APMSF

p-APMSF is unstable in aqueous solutions, with its stability being pH-dependent. The half-life decreases significantly as the pH increases.[9]

-

pH 7.0: Half-life is approximately 6 minutes.[9]

-

Aqueous solutions: Should be prepared fresh immediately before use.[9]

-

Stock Solutions: Can be prepared in anhydrous DMSO (up to 50 mg/mL) or water (up to 50 mM) and stored in aliquots at -20°C.[9][10]

Active Site Titration of Trypsin-like Enzymes

Active site titration is crucial for determining the exact concentration of active enzyme in a preparation. This protocol is adapted from methods for other serine protease inhibitors.

Principle: A known concentration of p-APMSF is used to titrate the active sites of the enzyme. The residual enzyme activity is measured after a short incubation.

Materials:

-

Purified trypsin-like enzyme of unknown active concentration.

-

p-APMSF hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Substrate: A chromogenic or fluorogenic substrate for the specific enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Spectrophotometer or fluorometer.

Procedure:

-

Prepare p-APMSF Solutions: Prepare a series of dilutions of a freshly prepared p-APMSF stock solution in the assay buffer.

-

Enzyme-Inhibitor Incubation:

-

In a microtiter plate, add a fixed amount of the enzyme solution to each well.

-

Add an equal volume of the different p-APMSF dilutions to the wells to initiate the inhibition reaction.

-

Incubate for a short, fixed period (e.g., 5-10 minutes) to allow for complete reaction at stoichiometric concentrations.

-

-

Measure Residual Activity:

-

Add the chromogenic or fluorogenic substrate to each well to start the enzymatic reaction.

-

Immediately measure the rate of product formation by monitoring the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

Plot the residual enzyme activity (reaction rate) against the concentration of p-APMSF.

-

The data should show a linear decrease in activity with increasing p-APMSF concentration, followed by a plateau of minimal activity.

-

The x-intercept of the linear portion of the graph corresponds to the concentration of active enzyme in the solution.

-

References

- 1. A multiplex method for rapidly identifying viral protease inhibitors | Molecular Systems Biology [link.springer.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Active-site titration of serine proteases in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. 74938-88-8・(p-Amidinophenyl)methanesulfonyl Fluoride Hydrochloride・015-26333・019-26331[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. PMSF - Wikipedia [en.wikipedia.org]

- 8. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. (4-脒苯基)甲磺酰氟盐酸盐 盐酸盐 serine protease inhibitor | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Utilizing p-APMSF Hydrochloride for Enhanced Protein Purity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolytic degradation is a significant challenge in protein purification, often leading to reduced yield, heterogeneity of the final product, and compromised biological activity. The use of protease inhibitors is crucial to mitigate these effects. Among the various inhibitors, p-Aminophenylmethylsulfonyl Fluoride Hydrochloride (p-APMSF HCl) , also known as (4-Amidinophenyl)methanesulfonyl Fluoride Hydrochloride, has emerged as a potent, irreversible inhibitor of serine proteases. Its specificity for trypsin-like serine proteases, which recognize and cleave proteins at lysine (B10760008) and arginine residues, makes it a valuable tool in preserving the integrity of target proteins during purification.

This document provides detailed application notes and experimental protocols for the effective use of p-APMSF hydrochloride in protein purification workflows. It offers guidance on its mechanism of action, optimal usage conditions, and integration into common purification techniques.

Application Notes

Mechanism of Action

p-APMSF is a serine protease inhibitor that acts by covalently modifying the active site serine residue of target enzymes.[1] This irreversible inhibition effectively and permanently inactivates the protease. Unlike the more commonly used Phenylmethylsulfonyl Fluoride (PMSF), p-APMSF exhibits a higher specificity for trypsin-like serine proteases due to the presence of the positively charged amidino group, which mimics the side chains of lysine and arginine.[2][3] This specificity reduces off-target effects and potential inhibition of other non-target serine hydrolases.

Advantages over PMSF

p-APMSF offers several advantages over PMSF, making it a superior choice in many protein purification protocols:

-

Higher Specificity: Primarily targets trypsin-like serine proteases.[3]

-

Greater Potency: Inhibitory activity is approximately 1000-fold greater than that of PMSF for some proteases.[4]

-

Lower Toxicity: Considered less hazardous than PMSF.[5]

-

Aqueous Solubility: While it has a short half-life in aqueous solutions, it is more readily soluble in water compared to PMSF, which requires dissolution in organic solvents like ethanol (B145695) or isopropanol.[4][6]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₈H₉FN₂O₂S · HCl |

| Molecular Weight | 252.69 g/mol |

| Appearance | White to off-white solid |

| Solubility | Water (25 mg/mL), DMSO (50 mg/mL)[5] |

| Storage | Store as a solid at -20°C for up to 3 years. Stock solutions can be stored at -20°C.[5][7] |

Inhibitory Activity and Stability

p-APMSF is a potent inhibitor of several key serine proteases. Its stability is pH-dependent, with a shorter half-life at higher pH values.

| Target Protease | Ki Value (μM) |

| Bovine Trypsin | 1.02[8][9] |

| Human Thrombin | 1.18[8][9] |

| Bovine Plasmin | 1.5[8][9] |

| Bovine Factor Xa | 1.54[8][9] |

| pH | Half-life (t½) |

| 6.0 | 20 minutes[4] |

| 7.0 | 6 minutes[4] |

| 8.0 | 1 millisecond[4] |

Experimental Protocols

The following protocols outline the use of this compound in a typical protein purification workflow, from cell lysis to chromatographic separation.

Preparation of Stock Solution

Note: Due to its short half-life in aqueous solutions, it is recommended to prepare p-APMSF stock solutions fresh or thaw from frozen aliquots just before use.

-

Reagents:

-

This compound powder

-

Nuclease-free water or DMSO

-

-

Procedure:

-

To prepare a 100 mM stock solution in water, dissolve 25.27 mg of this compound in 1 mL of nuclease-free water.

-

To prepare a 200 mM stock solution in DMSO, dissolve 50.54 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Cell Lysis

This protocol is designed for the lysis of bacterial or mammalian cells expressing a recombinant protein.

-

Reagents:

-

Cell pellet

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

100 mM this compound stock solution

-

Lysozyme (B549824) (for bacterial cells, optional)

-

DNase I (optional)

-

-

Procedure:

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Immediately before lysis , add this compound to the cell suspension to a final concentration of 0.1-1 mM. For example, add 10 µL of a 100 mM stock solution to 10 mL of cell suspension for a final concentration of 0.1 mM.

-

If using, add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Lyse the cells using a suitable method (e.g., sonication, French press, or chemical lysis). Keep the sample on ice throughout the process to minimize proteolytic activity.

-

(Optional) Add DNase I to a final concentration of 10 µg/mL to reduce viscosity from released nucleic acids.

-

Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Carefully collect the supernatant containing the soluble protein fraction for the next purification step.

-

Affinity Chromatography

This protocol assumes the target protein has an affinity tag (e.g., His-tag, GST-tag).

-

Reagents:

-

Clarified cell lysate

-

Equilibration/Wash Buffer (specific to the affinity resin)

-

Elution Buffer (specific to the affinity resin)

-

100 mM this compound stock solution

-

-

Procedure:

-

Equilibrate the affinity chromatography column with 5-10 column volumes of Equilibration/Wash Buffer.

-

Add this compound to the clarified lysate to a final concentration of 0.1-1 mM immediately before loading onto the column.

-

Load the lysate onto the equilibrated column at a flow rate recommended by the manufacturer.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. It is recommended to also include 0.1-1 mM p-APMSF in the Wash Buffer.

-

Elute the target protein using the appropriate Elution Buffer.

-

Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE, Western blot, or activity assay).

-

Pool the fractions containing the purified protein.

-

Ion-Exchange Chromatography (IEX)

This step is often used for intermediate or polishing purification. The following is an example protocol where a protease cleavage reaction is stopped with p-APMSF before IEX.

-

Reagents:

-

Partially purified protein sample (e.g., after affinity chromatography and tag cleavage)

-

IEX Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

IEX Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)

-

100 mM this compound stock solution

-

-

Procedure:

-

If a protease was used to cleave an affinity tag, stop the reaction by adding this compound to a final concentration of 1-10 mM.[8]

-

Perform a buffer exchange on the protein sample into the IEX Equilibration Buffer using dialysis or a desalting column.

-

Equilibrate the IEX column with 5-10 column volumes of Equilibration Buffer.

-

Load the buffer-exchanged sample onto the column.

-

Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 column volumes).

-

Collect fractions and analyze for the target protein.

-

Pool the fractions containing the purified protein.

-

Size-Exclusion Chromatography (SEC)

SEC is typically the final polishing step to remove any remaining contaminants and protein aggregates.

-

Reagents:

-

Purified protein sample from the previous step

-

SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS) or a buffer suitable for the protein's final application)

-

-

Procedure:

-

Concentrate the pooled fractions from the previous step to a suitable volume for SEC.

-

Equilibrate the SEC column with at least 2 column volumes of SEC Running Buffer.

-

Load the concentrated protein sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Elute the proteins with the SEC Running Buffer at a constant flow rate.

-

Collect fractions and analyze for the target protein.

-

Pool the fractions containing the pure, monomeric protein.

-

Visualizations

Logical Workflow for Protein Purification using p-APMSF

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protein purification by IE-chromatography [reachdevices.com]

- 4. p -APMSF, Hydrochloride [sigmaaldrich.com]

- 5. p-APMSF (hydrochloride) | TargetMol [targetmol.com]

- 6. agscientific.com [agscientific.com]

- 7. sjsu.edu [sjsu.edu]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for Preparing Cell Lysates Using p-APMSF

For Researchers, Scientists, and Drug Development Professionals

Introduction

The preparation of high-quality cell lysates is a critical first step for a multitude of applications in research and drug development, including proteomics, Western blotting, and enzyme assays.[1][2][3] A key challenge during cell lysis is the prevention of protein degradation by endogenous proteases released from subcellular compartments.[4] Serine proteases are a major class of enzymes that can rapidly degrade protein targets of interest.[4][5] Phenylmethylsulfonyl fluoride (B91410) (PMSF) has traditionally been a widely used serine protease inhibitor.[4][5][6][7] However, its utility can be limited by its short half-life in aqueous solutions and its inability to inhibit all serine proteases due to steric hindrance.[6]

This document provides detailed application notes and protocols for the use of p-Aminophenylmethylsulfonyl fluoride (p-APMSF), an alternative serine protease inhibitor, in the preparation of cell lysates. p-APMSF offers a distinct advantage in its ability to inhibit certain trypsin-like serine proteases that are inaccessible to the bulkier PMSF molecule.[6]

Mechanism of Action

Both p-APMSF and PMSF are irreversible inhibitors that act by sulfonating the active site serine residue of serine proteases.[4][5] This covalent modification leads to the inactivation of the enzyme. The general mechanism involves the electrophilic sulfonyl fluoride group of the inhibitor reacting with the nucleophilic hydroxyl group of the catalytic serine in the enzyme's active site, forming a stable sulfonyl-enzyme conjugate.[4]

p-APMSF vs. PMSF: A Comparative Overview

While both inhibitors target serine proteases, their efficacy and specificity can differ. The choice between p-APMSF and PMSF depends on the specific proteases present in the cell type of interest and the downstream application.

| Feature | p-APMSF | PMSF |

| Target Proteases | Trypsin-like serine proteases.[8] May react with serine enzymes that PMSF cannot efficiently react with.[6] | Broad-spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin).[5][7] Does not inactivate all serine proteases.[6] |

| Effective Concentration | 10-20 µM (10-40 µg/mL)[8] | 0.1-1 mM (17-170 µg/mL)[6][8] |

| Toxicity | Lower toxicity than PMSF.[8] | Higher toxicity.[8] The median lethal dose is between 150–215 mg/kg.[6] |

| Inhibition of Other Enzymes | Does not inhibit chymotrypsin (B1334515) or acetylcholinesterase.[8] | Inhibits chymotrypsin and acetylcholinesterase.[5] |

| Aqueous Stability | More stable than PMSF under neutral pH conditions.[8] | Short half-life in aqueous solutions (e.g., 55 min at pH 7.5, 25°C).[6] |

Experimental Protocols

The following are general protocols for preparing cell lysates from cultured cells and tissues. These should be optimized for specific cell types and experimental goals. Crucially, p-APMSF or other protease inhibitors should be added to the lysis buffer immediately before use due to their limited stability in aqueous solutions.

Protocol 1: Lysis of Cultured Cells

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold Lysis Buffer (e.g., RIPA buffer, see recipe below)

-

p-APMSF stock solution (100 mM in anhydrous ethanol (B145695) or isopropanol)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Place the cell culture dish on ice and wash the cells with ice-cold PBS.

-

Aspirate the PBS completely.

-

Add ice-cold lysis buffer supplemented with p-APMSF to a final concentration of 10-20 µM. For a 10 cm dish, 500 µL to 1 mL of lysis buffer is typically sufficient.

-

Scrape the cells off the dish using a cold plastic cell scraper and gently transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysate by centrifuging at 10,000-17,000 x g for 20 minutes at 4°C.[1][9]

-

Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled tube. Avoid disturbing the pellet.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).

-

The lysate can be used immediately or aliquoted and stored at -80°C for long-term use.

Protocol 2: Lysis of Tissues

Materials:

-

Tissue sample

-

Ice-cold PBS

-

Ice-cold Lysis Buffer (e.g., RIPA buffer)

-

p-APMSF stock solution (100 mM in anhydrous ethanol or isopropanol)

-

Homogenizer (e.g., Dounce or mechanical homogenizer)

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Excise the tissue and immediately place it in ice-cold PBS to wash away any contaminants.

-

On a cold surface, mince the tissue into small pieces.

-

Transfer the minced tissue to a pre-chilled homogenizer.

-

Add ice-cold lysis buffer supplemented with p-APMSF (final concentration 10-20 µM) at a ratio of approximately 500 µL of buffer per 10 mg of tissue.[9]

-

Homogenize the tissue on ice until no large pieces are visible.

-

Transfer the homogenate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Clarify the lysate by centrifuging at 10,000-17,000 x g for 20 minutes at 4°C.[1][9]

-

Carefully transfer the supernatant to a fresh, pre-chilled tube.

-

Determine the protein concentration.

-

Use the lysate immediately or store at -80°C.

Lysis Buffer Recipe (RIPA Buffer)

| Component | Final Concentration | For 50 mL |

| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |

| NaCl | 150 mM | 1.5 mL of 5M stock |

| NP-40 or IGEPAL CA-630 | 1% | 2.5 mL of 20% stock |

| Sodium deoxycholate | 0.5% | 1.25 g |

| SDS | 0.1% | 0.5 mL of 10% stock |

| ddH₂O | to 50 mL |

Note: Store the lysis buffer at 4°C. Add protease inhibitors (like p-APMSF) and phosphatase inhibitors fresh immediately before each use.

Visualizing the Workflow and Concepts